molecular formula C32H45NO9 B12350112 Lipomycin

Lipomycin

Cat. No.: B12350112
M. Wt: 587.7 g/mol
InChI Key: BRPRNHPFSOESDI-WTYFYQQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipomycin is an acyclic polyene antibiotic isolated from the bacterium Streptomyces aureofaciens. It is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound belongs to the class of polyketides, which are synthesized by polyketide synthases. This compound has a complex structure that includes a polyene chain and a tetramic acid moiety, making it a unique and valuable compound in the field of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of lipomycin involves a series of enzymatic reactions catalyzed by polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for this compound production includes genes encoding polyketide synthases, nonribosomal peptide synthetases, and other enzymes involved in the formation and attachment of sugar moieties .

In the laboratory, this compound can be synthesized through a combination of chemical and enzymatic methodsThe reaction conditions typically involve the use of specific substrates such as isobutyryl-CoA and methylmalonyl-CoA, along with various cofactors and enzymes .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of this compound by adjusting factors such as nutrient composition, pH, temperature, and aeration. After fermentation, this compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Lipomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .

Major Products

The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved properties .

Mechanism of Action

Lipomycin exerts its antibacterial effects by targeting the bacterial cell membrane and disrupting its integrity. The compound binds to specific lipids in the membrane, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets of this compound include membrane phospholipids and proteins involved in maintaining membrane structure .

Comparison with Similar Compounds

Lipomycin is unique among polyketides due to its acyclic polyene structure and the presence of a tetramic acid moiety. Similar compounds include:

    Nystatin: A polyene antifungal antibiotic with a cyclic structure.

    Amphotericin: Another polyene antifungal with a cyclic structure.

    Rapamycin: A polyketide with immunosuppressive properties.

    Tacrolimus: A polyketide used as an immunosuppressant

Compared to these compounds, this compound’s unique structure and mode of action make it a valuable addition to the arsenal of antibiotics, particularly for treating Gram-positive bacterial infections .

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1

InChI Key

BRPRNHPFSOESDI-WTYFYQQMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O

Origin of Product

United States

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